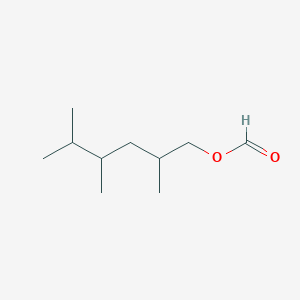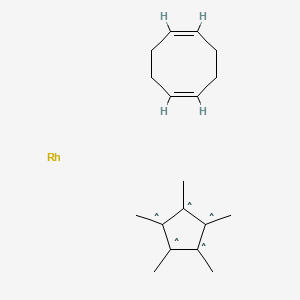
(1,5-Cyclooctadiene)pentamethylcyclopentadiene rhodium(I)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,5-Cyclooctadiene)pentamethylcyclopentadiene rhodium(I) is a coordination compound that features a rhodium(I) center bonded to a 1,5-cyclooctadiene ligand and a pentamethylcyclopentadiene ligand
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,5-Cyclooctadiene)pentamethylcyclopentadiene rhodium(I) typically involves the reaction of rhodium chloride with 1,5-cyclooctadiene and pentamethylcyclopentadiene ligands under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation of the rhodium center. The product is usually purified by recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for (1,5-Cyclooctadiene)pentamethylcyclopentadiene rhodium(I) are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes using larger reaction vessels, optimizing reaction conditions for higher yields, and employing industrial purification techniques such as distillation and large-scale chromatography .
化学反応の分析
Types of Reactions
(1,5-Cyclooctadiene)pentamethylcyclopentadiene rhodium(I) undergoes various types of chemical reactions, including:
Oxidation: The rhodium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to form rhodium(0) complexes.
Substitution: Ligands can be substituted with other donor molecules.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or peroxides for oxidation reactions, and reducing agents such as hydrogen gas or hydrides for reduction reactions. Substitution reactions often involve the use of phosphines, amines, or other ligands under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield rhodium(III) complexes, while reduction can produce rhodium(0) species. Substitution reactions typically result in new rhodium complexes with different ligand environments.
科学的研究の応用
(1,5-Cyclooctadiene)pentamethylcyclopentadiene rhodium(I) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and carbon-carbon coupling reactions.
Biology: The compound is explored for its potential in biological applications, such as drug delivery and imaging.
Medicine: Research is ongoing into its use as an anticancer agent due to its ability to interact with biological molecules.
作用機序
The mechanism by which (1,5-Cyclooctadiene)pentamethylcyclopentadiene rhodium(I) exerts its effects involves the coordination of the rhodium center with various substrates. This coordination facilitates the activation of chemical bonds, enabling catalytic transformations. The molecular targets and pathways involved depend on the specific application, but generally include interactions with organic molecules and biological macromolecules .
類似化合物との比較
Similar Compounds
(1,5-Cyclooctadiene)pentamethylcyclopentadiene iridium(I): Similar in structure but with iridium instead of rhodium.
(1,5-Cyclooctadiene)pentamethylcyclopentadiene ruthenium(II): Contains ruthenium and exhibits different reactivity and catalytic properties.
Uniqueness
(1,5-Cyclooctadiene)pentamethylcyclopentadiene rhodium(I) is unique due to the specific electronic and steric properties imparted by the rhodium center and the ligands. These properties make it particularly effective in certain catalytic applications where other similar compounds may not perform as well .
特性
分子式 |
C18H27Rh |
|---|---|
分子量 |
346.3 g/mol |
InChI |
InChI=1S/C10H15.C8H12.Rh/c1-6-7(2)9(4)10(5)8(6)3;1-2-4-6-8-7-5-3-1;/h1-5H3;1-2,7-8H,3-6H2;/b;2-1-,8-7-; |
InChIキー |
ZLMXMQVXNZZYLE-GHDUESPLSA-N |
異性体SMILES |
C[C]1[C]([C]([C]([C]1C)C)C)C.C1/C=C\CC/C=C\C1.[Rh] |
正規SMILES |
C[C]1[C]([C]([C]([C]1C)C)C)C.C1CC=CCCC=C1.[Rh] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


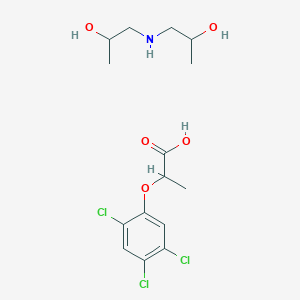

![4-Piperidinone,1-[2-(methylsulfonyl)ethyl]-](/img/structure/B13753789.png)
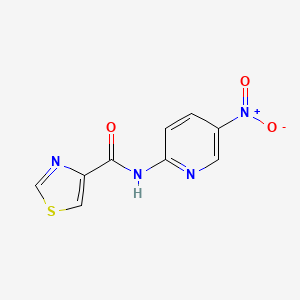
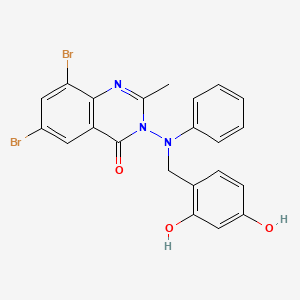
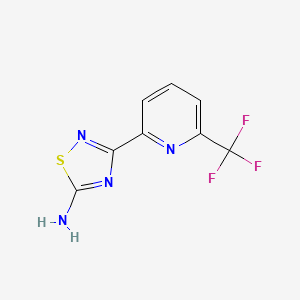
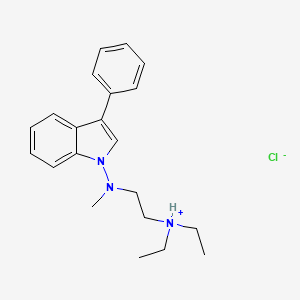
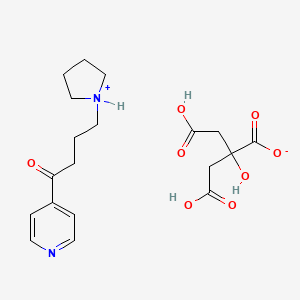
![2,4,10-Trioxa-7-azaundecan-11-oic acid, 7-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-3-oxo-, methyl ester](/img/structure/B13753829.png)

![(NE)-N-[(2,3,5,6-tetrafluorophenyl)methylidene]hydroxylamine](/img/structure/B13753846.png)
![2-chloro-1-N,4-N-bis[4-(N'-methylcarbamimidoyl)phenyl]benzene-1,4-dicarboxamide;hydrochloride](/img/structure/B13753851.png)
